molecular formula C13H14N2O2 B7497765 N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide

N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide

Cat. No. B7497765
M. Wt: 230.26 g/mol
InChI Key: XTZAVQRAZITIKK-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as DMOX, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMOX is a member of the oxazole family of compounds and is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with dimethylamine followed by cyclization and amidation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to have antioxidant activity, which may contribute to its therapeutic effects. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have a low toxicity profile, making it a potentially safe treatment option.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its ability to inhibit cancer cell growth, making it a valuable tool for studying the mechanisms of cancer cell proliferation. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has a low toxicity profile, which makes it a safer alternative to other anti-cancer agents. However, one limitation of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide. One area of interest is its potential use as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide and its potential interactions with other drugs. Finally, there is a need for more research on the optimal dosing and administration of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylbenzoyl chloride with dimethylamine to produce 4-methyl-N,N-dimethylbenzamide. This intermediate compound is then cyclized with phosphorus oxychloride to produce 3-(4-methylphenyl)-1,2-oxazole. The final step involves the amidation of the oxazole ring with dimethylamine to produce N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide.

Scientific Research Applications

N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has shown promising results in scientific research for its potential therapeutic applications. One area of interest is its use as an anti-cancer agent. Research has shown that N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)11-8-12(17-14-11)13(16)15(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZAVQRAZITIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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